Maximin H2

Antimicrobial Peptide MIC Staphylococcus aureus

Tired of inconsistent hemolysis data from variable AMP controls? Maximin H2 solves this with robust, near-complete erythrocyte lysis at 50 µg/mL, serving as a definitive positive control. Its 2-fold lower MIC against S. aureus (2 µg/mL) reduces peptide consumption, cutting material costs. Key advantages include: Potent antifungal activity against C. albicans (MIC 2 µg/mL); well-characterized structure-toxicity profile for benchmarking novel AMPs.

Molecular Formula
Molecular Weight
Cat. No. B1577425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaximin H2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Maximin H2 Procurement Guide


Maximin H2 is a 20‑residue cationic antimicrobial peptide (AMP) isolated from the skin secretions of the Chinese red‑bellied toad Bombina maxima [1]. It belongs to the maximin H subfamily, which is homologous to bombinin H peptides, and is characterized by an amidated C‑terminus and a net charge of +2 [2]. Maximin H2 exhibits antibacterial activity against both Gram‑positive and Gram‑negative bacteria as well as antifungal activity against Candida albicans [1].

Amphibian-derived cationic antimicrobial peptide from Bombina maxima skin secretion
Maximin H subfamily; C-terminal amidation, net charge +2
Antimicrobial screening context for Gram-positive, Gram-negative, and Candida spp.

Maximin H2 vs. Maximin Family


Despite sharing a common biosynthetic origin with other maximin peptides, Maximin H2 exhibits a distinct sequence and physicochemical signature that translates into a unique antimicrobial potency spectrum and hemolytic liability [1]. Substituting Maximin H2 with Maximin H1 or Maximin 1—peptides that differ by as few as four amino acid substitutions—results in a ≥2‑fold loss of activity against Staphylococcus aureus and Bacillus pyocyaneus, and a ≥2‑fold reduction in antifungal efficacy [2]. Conversely, Maximin H2 displays markedly higher hemolytic activity than Maximin 1, which may be an exclusion criterion for systemic applications but a critical parameter for studies of membrane perturbation or spermicidal activity [1]. The quantitative evidence below demonstrates that these functional divergences are reproducible and must be considered in experimental design and procurement.

Antimicrobial endpoint shift
Substitution with Maximin H1 or Maximin 1 may shift MIC endpoints for S. aureus, B. pyocyaneus, and C. albicans; reported screening responsiveness may not transfer.
Hemolysis profile mismatch
Maximin H2 shows substantially higher hemolytic output; may not suit low-cytotoxicity models but supports membrane perturbation studies.

Maximin H2 Quantitative Evidence


S. aureus MIC Advantage

In broth microdilution assays performed under identical conditions, Maximin H2 inhibited the growth of S. aureus ATCC 2592 at a concentration of 2 μg/mL [1]. This represents a 2.25‑fold lower MIC than that observed for Maximin H1 (4.5 μg/mL) and Maximin 1 (4.5 μg/mL) [2]. The difference cannot be attributed to assay variability, as all peptides were evaluated side‑by‑side in the same study [1].

S. aureus MIC
Head-to-head
2 μg/mL
4.5 μg/mL (H1, 1)
2.25-fold lower
Supports S. aureus screening endpoint review
Broth microdilution; ATCC 2592; 37 °C
Antimicrobial Peptide MIC Staphylococcus aureus Gram-positive

C. albicans Antifungal Potency

Against the fungal pathogen C. albicans ATCC 2002, Maximin H2 displayed an MIC of 2 μg/mL [1]. In contrast, Maximin H1 and Maximin 1 required an MIC of 4.5 μg/mL under the same experimental conditions [2]. The 2.25‑fold improvement in antifungal potency is consistent with the peptide's enhanced activity against eukaryotic cell membranes [3].

C. albicans MIC
Head-to-head
2 μg/mL
4.5 μg/mL (H1, 1)
2.25-fold lower
Reported antifungal screening context for C. albicans
Broth microdilution; ATCC 2002; 30 °C
Antifungal Candida albicans MIC Fungal Pathogen

P. aeruginosa Antibacterial Activity

Maximin H2 inhibited Bacillus pyocyaneus CMCC B1010 (a strain of Pseudomonas aeruginosa) at an MIC of 4 μg/mL [1]. This is 2.25‑fold more potent than the MIC of 9 μg/mL observed for both Maximin H1 and Maximin 1 [2]. The data underscore that the four‑residue sequence divergence between Maximin H2 and its closest homologs translates into a measurable advantage against this opportunistic Gram‑negative pathogen [3].

B. pyocyaneus MIC
Head-to-head
4 μg/mL
9 μg/mL (H1, 1)
2.25-fold lower
Supports P. aeruginosa model screening endpoint review
Broth microdilution; CMCC B1010; 37 °C
Gram-negative Bacillus pyocyaneus Pseudomonas aeruginosa MIC

Hemolytic Activity Comparison

At a concentration of 50 μg/mL, Maximin H2 induced 90–100% hemolysis of rabbit red blood cells [1]. In stark contrast, Maximin 1 was reported to have 'little hemolytic activity' under identical assay conditions [2]. This >90‑percentage‑point difference in hemolytic output is the largest functional divergence reported among the maximin peptides and is directly tied to the presence of the ILGPVLSMVGSALGGLIKKI sequence, which confers a higher hydrophobic moment [3].

Hemolysis
Reported
90–100% lysis
Little activity (Maximin 1)
>90 pp difference
Reported hemolysis profile supports membrane perturbation study context
50 μg/mL; rabbit RBCs; 37 °C; 1 h
Hemolysis Cytotoxicity Erythrocyte Lysis Safety Profile

Hydrophobicity & Charge Differences

Although both Maximin H2 and Maximin H1 carry a net charge of +2, Maximin H2 possesses a higher hydrophobicity index (1.41) compared to Maximin H1 (1.34) and a longer hydrophobic stretch (ILGPVLSMVGSALGGLIKKI vs. ILGPVISTIGGVLGGLLKNL) [1]. The substitution of a methionine for isoleucine at position 7 and a serine for threonine at position 8 in Maximin H2 increases the peptide's affinity for anionic lipid bilayers, a factor that correlates with both its enhanced antimicrobial potency and its elevated hemolytic activity [2].

Physicochemical profile
Class-level
GRAVY 1.41 (H1: 1.34)
Net charge +2 (both)
Higher hydrophobicity may contribute to membrane activity differences
Calculated from sequence; DRAMP
Physicochemical Properties Net Charge Hydrophobicity Sequence Comparison

Maximin H2 Applications


Hemolysis Assay Positive Control

Maximin H2, with its near‑complete hemolysis at 50 μg/mL, serves as a robust positive control for erythrocyte lysis experiments. Its well‑characterized, high‑level hemolytic response allows laboratories to calibrate assays and validate new test compounds [1].

Gram-Positive Antibacterial Studies

The 2‑fold lower MIC of Maximin H2 against S. aureus makes it an economical choice for studies targeting Gram‑positive pathogens. Researchers can use smaller quantities of peptide to achieve bacteriostatic effects, reducing material costs and potential interference with cell culture media [2].

Antifungal Discovery & MoA Research

Maximin H2's potent activity against C. albicans (MIC 2 μg/mL) positions it as a valuable tool for antifungal screening and for investigating the role of membrane disruption in fungal killing. Its hydrophobic character also makes it suitable for studies of lipid‑peptide interactions in model membranes [2].

Membrane Perturbation & Cytotoxicity Studies

The combination of high antimicrobial activity and pronounced hemolysis makes Maximin H2 an ideal candidate for research into the structure‑toxicity relationship of AMPs. It can be used as a reference compound to benchmark novel peptides designed to have either enhanced or reduced membrane‑lytic properties [3].

Application
Selection Property
Validation Focus
Erythrocyte lysis calibration studies
Robust hemolytic response context
Hemolysis endpoint calibration
Gram-positive antimicrobial screening
MIC endpoint review for S. aureus
Gram-positive screening endpoint confirmation
Antifungal screening against C. albicans
Antifungal MIC endpoint review
C. albicans membrane disruption endpoints
Membrane-active peptide SAR studies
Hemolysis and antimicrobial activity profile
Membrane lytic property benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Maximin H2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.